molecular formula C18H20N4O4S B11431934 N-[4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylsulfamoyl)-3-methyl-phenyl]-acetamide

N-[4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylsulfamoyl)-3-methyl-phenyl]-acetamide

Cat. No.: B11431934
M. Wt: 388.4 g/mol
InChI Key: IAFVLAXSNBVAJA-UHFFFAOYSA-N
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Description

N-{4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYLPHENYL}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYLPHENYL}ACETAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYLPHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYLPHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

N-{4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYLPHENYL}ACETAMIDE can be compared with other benzimidazole derivatives, such as:

The uniqueness of N-{4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYLPHENYL}ACETAMIDE lies in its specific chemical structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfamoyl]-3-methylphenyl]acetamide

InChI

InChI=1S/C18H20N4O4S/c1-11-9-13(19-12(2)23)6-8-17(11)27(25,26)20-14-5-7-15-16(10-14)22(4)18(24)21(15)3/h5-10,20H,1-4H3,(H,19,23)

InChI Key

IAFVLAXSNBVAJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

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